去甲肾上腺素

概述

描述

Normetanephrine, also known as normetadrenaline, is a metabolite of norepinephrine. It is produced by the action of the enzyme catechol-O-methyl transferase on norepinephrine. This compound is excreted in the urine and is found in various tissues. Normetanephrine serves as a marker for catecholamine-secreting tumors such as pheochromocytoma .

科学研究应用

Normetanephrine has several applications in scientific research:

Chemistry: Used as a standard in analytical chemistry for the quantification of catecholamines and their metabolites.

Biology: Studied for its role in the metabolism of norepinephrine and its implications in various physiological processes.

Medicine: Utilized as a biomarker for diagnosing pheochromocytoma and other catecholamine-secreting tumors.

Industry: Employed in the development of diagnostic assays and analytical methods for clinical research.

作用机制

Normetanephrine exerts its effects primarily through its role as a metabolite of norepinephrine. It is involved in the degradation pathway of norepinephrine, where it is formed by the methylation of norepinephrine by catechol-O-methyl transferase. This process helps regulate the levels of norepinephrine in the body and ensures proper functioning of the sympathetic nervous system .

Similar Compounds:

Metanephrine: Another metabolite of catecholamines, specifically epinephrine, formed by the same enzyme, catechol-O-methyl transferase.

3-Methoxytyramine: A metabolite of dopamine, also formed by catechol-O-methyl transferase.

Comparison:

Normetanephrine vs. Metanephrine: Both are metabolites of catecholamines but are derived from different parent compounds (norepinephrine vs. epinephrine).

Normetanephrine vs. 3-Methoxytyramine: While normetanephrine is a metabolite of norepinephrine, 3-methoxytyramine is a metabolite of dopamine.

Normetanephrine’s unique role in norepinephrine metabolism and its diagnostic significance make it a valuable compound in both clinical and research settings.

安全和危害

未来方向

生化分析

Biochemical Properties

Normetanephrine plays a crucial role in biochemical reactions as a metabolite of norepinephrine. It interacts with various enzymes, proteins, and other biomolecules. The primary enzyme involved in its formation is catechol-O-methyl transferase, which methylates norepinephrine to produce normetanephrine. This interaction is essential for the metabolism and clearance of norepinephrine from the body .

Cellular Effects

Normetanephrine influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, normetanephrine can impact the adrenergic signaling pathway by interacting with adrenergic receptors, leading to changes in cellular responses such as increased heart rate and blood pressure .

Molecular Mechanism

At the molecular level, normetanephrine exerts its effects through binding interactions with biomolecules. It can bind to adrenergic receptors, leading to the activation or inhibition of downstream signaling pathways. Additionally, normetanephrine can influence enzyme activity, either by inhibiting or activating specific enzymes involved in norepinephrine metabolism. These interactions result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of normetanephrine can change over time. The stability and degradation of normetanephrine are crucial factors that influence its long-term effects on cellular function. Studies have shown that normetanephrine remains relatively stable under controlled conditions, but its degradation can occur over extended periods. Long-term exposure to normetanephrine in in vitro or in vivo studies has demonstrated sustained effects on cellular processes .

Dosage Effects in Animal Models

The effects of normetanephrine vary with different dosages in animal models. At low doses, normetanephrine may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of normetanephrine can result in toxic or adverse effects, highlighting the importance of dosage regulation in experimental studies .

Metabolic Pathways

Normetanephrine is involved in several metabolic pathways, primarily related to the metabolism of norepinephrine. It interacts with enzymes such as catechol-O-methyl transferase and monoamine oxidase, which are responsible for its formation and degradation. These interactions influence metabolic flux and the levels of metabolites in the body, contributing to the overall regulation of norepinephrine metabolism .

Transport and Distribution

Normetanephrine is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. These interactions influence the localization and accumulation of normetanephrine within specific tissues, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of normetanephrine plays a significant role in its activity and function. Normetanephrine can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications. These processes ensure that normetanephrine exerts its effects in the appropriate cellular context, contributing to its overall biochemical activity .

准备方法

Synthetic Routes and Reaction Conditions: Normetanephrine can be synthesized through the methylation of norepinephrine using catechol-O-methyl transferase. The reaction typically involves the use of a methyl donor such as S-adenosylmethionine (SAM) under physiological conditions .

Industrial Production Methods: Industrial production of normetanephrine often involves the extraction and purification from biological samples, such as urine, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method ensures high specificity and sensitivity in detecting and quantifying normetanephrine .

化学反应分析

Types of Reactions: Normetanephrine undergoes several types of chemical reactions, including:

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Normetanephrine can participate in substitution reactions, particularly involving its hydroxyl and methoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Reagents such as halogens and alkylating agents can be used under controlled conditions.

Major Products:

Vanillylmandelic Acid (VMA): Formed through the oxidation of normetanephrine.

属性

IUPAC Name |

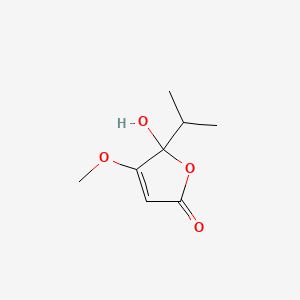

4-(2-amino-1-hydroxyethyl)-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,11-12H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNYAYWLBAHXHLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861701 | |

| Record name | (+/-)-Normetanephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Normetanephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

97-31-4 | |

| Record name | (±)-Normetanephrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Normetanephrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Normetanephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORMETANEPHRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J45DE6B88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Normetanephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

204 °C | |

| Record name | Normetanephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is normetanephrine a useful biomarker for pheochromocytoma and paraganglioma (PPGL)?

A1: Normetanephrine is the O-methylated metabolite of norepinephrine, a primary catecholamine produced by PPGLs. [, , ] These tumors often release excessive amounts of norepinephrine, leading to elevated levels of normetanephrine in plasma and urine. This makes normetanephrine a sensitive and specific biomarker for PPGL diagnosis. [, , , ]

Q2: Can other conditions besides PPGLs cause elevated normetanephrine levels?

A2: Yes, certain medications and conditions can lead to false-positive elevations in normetanephrine. Tricyclic antidepressants, phenoxybenzamine, and norepinephrine reuptake blockers are known to interfere with normetanephrine measurements. [, , , ] Other conditions like obstructive sleep apnea (OSA) and congestive heart failure can also increase sympathetic nervous system activity, potentially leading to elevated normetanephrine levels. [, ] Dietary factors like consumption of catecholamine-rich foods can also contribute to falsely elevated levels. []

Q3: How do plasma and urinary normetanephrine levels compare in diagnosing PPGLs?

A3: Both plasma and urinary normetanephrine measurements are valuable for PPGL diagnosis, but plasma measurements are generally preferred due to higher sensitivity and specificity, especially when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). [, , , ] Urinary normetanephrine can be affected by factors like renal function and dietary intake, which may lead to false-positive results. [, ]

Q4: Can normetanephrine levels predict tumor size and location in PPGL patients?

A4: Research suggests a correlation between tumor diameter and combined plasma concentrations or urinary outputs of normetanephrine and metanephrine. [] Additionally, a higher ratio of metanephrine to normetanephrine in plasma can indicate an adrenal tumor location. []

Q5: How do normetanephrine levels help distinguish between different types of hereditary pheochromocytomas?

A5: Different genetic mutations associated with hereditary pheochromocytomas are often linked to specific patterns of catecholamine production. For instance, patients with MEN 2 and NF1 often present with elevated metanephrine (indicating epinephrine production), while those with VHL syndrome typically show primarily elevated normetanephrine (norepinephrine production). [] Notably, SDHB and SDHD mutations are often associated with increased methoxytyramine levels, suggesting dopamine production. [] Analyzing these patterns can guide genetic testing for underlying mutations.

Q6: What analytical methods are commonly used to measure normetanephrine levels?

A6: High-performance liquid chromatography with electrochemical detection (HPLC-ECD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for measuring normetanephrine levels in both plasma and urine. [, , , , ] ELISA techniques can also be employed for quantitative analysis of normetanephrine in urine. []

Q7: What are the advantages of using LC-MS/MS for normetanephrine measurement?

A7: LC-MS/MS offers superior sensitivity and specificity compared to other methods, reducing the likelihood of false-positive results due to interfering substances. [, , , ] This is particularly important when dealing with potential medication interferences.

Q8: How can the selectivity of LC-MS/MS be further enhanced for measuring plasma-free metanephrines?

A8: Incorporating multistage fragmentation (MRM3) into the LC-MS/MS workflow has been shown to significantly improve analytical selectivity for plasma-free metanephrine measurement, effectively eliminating interferences from coeluting substances. []

Q9: Can dietary factors interfere with the measurement of normetanephrine?

A9: Yes, consuming foods rich in catecholamines, like bananas, pineapples, and oranges, can lead to falsely elevated levels of normetanephrine in both plasma and urine samples. []

Q10: Are there any preanalytical considerations for accurate normetanephrine measurement?

A10: Yes, several factors can influence normetanephrine levels. It is crucial to draw blood samples from patients in a supine or recumbent position, ideally in a warm environment, and using a cannula instead of direct venipuncture. [, ] Outpatient sampling generally leads to higher normetanephrine levels compared to inpatient settings, potentially increasing false-positive rates. [] These precautions help minimize false-positive results due to stress or other confounding factors.

Q11: How is normetanephrine metabolized in the body?

A11: Normetanephrine is primarily metabolized through conjugation with sulfate, forming sulfoconjugated normetanephrine, which is then excreted in urine. [, ] A smaller portion is metabolized via the aldehyde reductase pathway, resulting in the formation of 3-methoxy-4-hydroxyphenylglycol. []

Q12: What is the primary mechanism of action of normetanephrine?

A12: Normetanephrine itself doesn't have a direct mechanism of action like its parent compound, norepinephrine. While it can bind to adrenergic receptors, it does so with much lower affinity, making its physiological effects negligible compared to norepinephrine. []

Q13: Does normetanephrine interact with uptake transporters in a similar way to norepinephrine?

A13: While both norepinephrine and normetanephrine can be taken up by cells, their affinities for specific transporters differ. Normetanephrine displays a higher affinity for the extraneuronal uptake transporter (Uptake2), while norepinephrine is preferentially taken up by the neuronal transporter (Uptake1). [, ]

Q14: Can drugs affecting norepinephrine uptake influence normetanephrine levels?

A14: Yes, medications like tricyclic antidepressants and serotonin-norepinephrine reuptake inhibitors (SNRIs) can block norepinephrine reuptake transporters, potentially leading to increased normetanephrine levels. [, , , ]

Q15: How do levels of normetanephrine fluctuate throughout the day?

A15: Normetanephrine levels, like other catecholamine metabolites, can exhibit diurnal variation, with higher levels typically observed in the morning and lower levels at night, reflecting the body's natural circadian rhythm. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-Methoxy-6-(4-methylphenyl)-3-pyridinyl]-5-(3-pyridinyl)-1,2,4-oxadiazole](/img/structure/B1208890.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-phenyl-N-sulfooxyethanimidothioate](/img/structure/B1208891.png)

![4-[(3-Cyano-4,6-dimethyl-2-pyridinyl)thio]-3-oxobutanoic acid propan-2-yl ester](/img/structure/B1208892.png)

![N-[(2R,4S)-2-methyl-1-(1-oxopropyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide](/img/structure/B1208893.png)

![5H-quinolino[8,7-c][1,2]benzothiazine 6,6-dioxide](/img/structure/B1208894.png)

![4-[1-[(3-Methoxy-4-methylphenyl)methyl]-2-benzimidazolyl]-1,2,5-oxadiazol-3-amine](/img/structure/B1208898.png)

![1H,3H-Naphtho[1,8-cd]pyran](/img/structure/B1208902.png)